2-Undecyl-2-oxazoline-4,4-dimethanol
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Overview
Description
2-Undecyl-2-oxazoline-4,4-dimethanol is a heterocyclic organic compound with the molecular formula C₁₆H₃₁NO₃ and a molecular weight of 285.42 g/mol . It is known for its unique structure, which includes an oxazoline ring and two hydroxymethyl groups. This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-2-oxazoline-4,4-dimethanol typically involves the reaction of undecylamine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazoline ring . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-2-oxazoline-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates are used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
2-Undecyl-2-oxazoline-4,4-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-Undecyl-2-oxazoline-4,4-dimethanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Decyl-2-oxazoline-4,4-dimethanol
- 2-Dodecyl-2-oxazoline-4,4-dimethanol
- 2-Nonyl-2-oxazoline-4,4-dimethanol
Uniqueness
2-Undecyl-2-oxazoline-4,4-dimethanol is unique due to its specific chain length and the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
24448-01-9 |
---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h18-19H,2-14H2,1H3 |
InChI Key |
XMQGZCSSTZWPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
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